N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Overview
Description
N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as NTAAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells and the accumulation of beta-amyloid protein.
Biochemical and Physiological Effects:
N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In addition to its potential therapeutic applications, N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its potential therapeutic applications in various scientific research areas. Additionally, N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have low toxicity levels, making it a safer alternative to other chemical compounds. One limitation of N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to study its effects.
Future Directions
There are several future directions for the study of N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Another direction is to study its effects on other enzymes and proteins involved in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide.
Scientific Research Applications
N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential therapeutic applications in various scientific research areas. One such area is the treatment of cancer, where N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells. Additionally, N'-(2-naphthylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid protein.
properties
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(13-20-7-9-22-10-8-20)19-18-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11-12H,7-10,13H2,(H,19,21)/b18-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJYFBWJHYCFE-LDADJPATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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